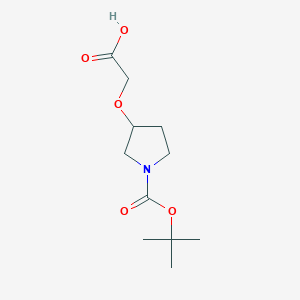

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid

Description

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-8(6-12)16-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEXFKAYCPIYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659677 | |

| Record name | {[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889952-88-9 | |

| Record name | {[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolidinoxyacetic Acid Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility and its ability to impart favorable physicochemical properties to drug candidates, such as enhanced solubility.[1][2] This five-membered saturated heterocycle is a prevalent motif in a myriad of natural products and FDA-approved drugs.[3][4] Within this privileged class of structures, 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid, particularly its (S)-enantiomer (CAS Number: 895126-64-4), has emerged as a versatile and highly valuable building block for the synthesis of complex molecular architectures.[5][6]

The strategic utility of this compound lies in the orthogonal reactivity of its functional groups. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers robust protection during synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization. The carboxylic acid moiety provides a handle for amide bond formation, a common linkage in many pharmaceutical agents. Finally, the ether linkage at the 3-position of the pyrrolidine ring introduces a key pharmacophoric element and a degree of conformational constraint. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The properties of (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 895126-64-4 | [5][6] |

| Molecular Formula | C11H19NO5 | [7] |

| Molecular Weight | 245.27 g/mol | [7] |

| Appearance | Off-white to light yellow powder | [8] |

| Purity | Typically ≥98% | [8] |

| Storage | Keep in a cool place | [8] |

Synthesis of (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid: A Step-by-Step Protocol

The synthesis of the title compound typically starts from a chiral precursor, (S)-N-Boc-3-hydroxypyrrolidine. The following is a representative, detailed protocol for the etherification reaction to introduce the acetic acid moiety.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid.

Experimental Protocol:

Step 1: Deprotonation of (S)-N-Boc-3-hydroxypyrrolidine

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

Step 2: Williamson Ether Synthesis

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of tert-butyl bromoacetate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-tert-butyl 2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)acetate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis of the tert-Butyl Ester

-

Dissolve the purified (S)-tert-butyl 2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)acetate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting residue is the desired product, (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid, which can be used in the next step without further purification or can be purified by crystallization or preparative HPLC if necessary.

Applications in Drug Discovery and Medicinal Chemistry

(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The pyrrolidinoxyacetic acid moiety can act as a surrogate for other chemical groups, imparting unique conformational and electronic properties to the final compound.

Diagram of the Role of the Building Block in Drug Discovery

Caption: Role of the title compound as a versatile intermediate in synthesis.

While specific, publicly disclosed examples of this exact building block leading to a named clinical candidate are often proprietary, its structural motif is found in numerous patented compounds. For instance, similar pyrrolidine derivatives are key components in the synthesis of inhibitors of neuronal nitric oxide synthase (nNOS), which are being investigated for the treatment of various neurological disorders.[9] The chirality of the 3-position is often crucial for achieving high potency and selectivity.[3]

Safety and Handling

As a fine chemical intended for research and development use, (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid should be handled with appropriate care in a laboratory setting.[9]

-

General Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[6]

-

Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including gloves and safety glasses.[6]

-

First Aid :

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]

It is important to note that detailed toxicological properties have not been thoroughly investigated, and this compound should be handled as a potentially hazardous substance.[4][6] Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

Conclusion

(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid is a valuable and versatile building block in modern medicinal chemistry. Its well-defined stereochemistry and orthogonally reactive functional groups make it an attractive starting material for the synthesis of complex and novel drug candidates. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the pursuit of new therapeutic agents.

References

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

(S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid. PubChem. [Link]

-

The Role of Pyrrolidine Derivatives in Modern Chemistry and Pharma. Soest H J. [Link]

-

Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]

-

2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid. PubChemLite. [Link]

Sources

- 1. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. PubChemLite - 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid (C11H19NO5) [pubchemlite.lcsb.uni.lu]

- 8. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 9. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 1-Boc-3-Pyrrolidineacetic Acid

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the precise control and understanding of a molecule's physicochemical properties are paramount to its success as a therapeutic agent.[1][2][3] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[4] This guide provides an in-depth technical examination of 1-Boc-3-Pyrrolidineacetic acid (CAS 175526-97-3), a chiral building block frequently utilized in the synthesis of novel pharmaceutical candidates.[5][6]

The structure features a pyrrolidine ring, a common motif in pharmacologically active compounds, substituted with an acetic acid group and protected by a tert-butyloxycarbonyl (Boc) group.[6] The Boc protecting group is a critical element in multi-step syntheses, as it allows for the selective reaction of other functional groups by temporarily masking the reactivity of the pyrrolidine nitrogen.[7] This guide will delve into the core physicochemical attributes of this molecule—specifically its ionization constant (pKa), lipophilicity (LogP), and aqueous solubility—providing both theoretical context and validated experimental protocols for their determination.

Molecular Profile and Core Physicochemical Data

A foundational understanding of a compound begins with its basic molecular and physical data. These parameters are the building blocks for predicting its behavior in more complex biological systems. The essential properties of 1-Boc-3-Pyrrolidineacetic acid are summarized below.

Table 1: Core Physicochemical Properties of 1-Boc-3-Pyrrolidineacetic Acid

| Property | Value | Source |

|---|---|---|

| Chemical Structure |  |

N/A |

| CAS Number | 175526-97-3 | [8][9] |

| Molecular Formula | C₁₁H₁₉NO₄ | [8][9] |

| Molecular Weight | 229.27 g/mol | [8][9] |

| Physical Form | Solid | [9] |

| Predicted pKa | 4.65 ± 0.10 | [10] |

| Predicted Boiling Point | 357.4 ± 15.0 °C at 760 mmHg | [9][11] |

| Predicted Density | 1.151 ± 0.06 g/cm³ |[10][11] |

Note: Many physical properties for this specific reagent are computationally predicted and should be confirmed experimentally.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

Scientific Rationale

The ionization constant, or pKa, is arguably one of the most critical physicochemical parameters in drug development. It defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[12] For 1-Boc-3-Pyrrolidineacetic acid, the carboxylic acid moiety is the primary ionizable group. Its pKa value dictates the molecule's charge state across the physiological pH range (e.g., stomach, intestine, blood), which in turn profoundly affects its solubility, permeability across biological membranes, and binding affinity to its target protein.[3][4] A predicted pKa of ~4.65 suggests that the molecule will be predominantly in its charged, deprotonated (carboxylate) form at the physiological pH of blood serum (~7.4).[10][13]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a high-precision technique and a gold standard for experimentally determining pKa values.[14] The method involves monitoring pH changes as a titrant of known concentration is incrementally added to the sample solution.[12][14]

Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accuracy.[15]

-

Sample Preparation: Accurately weigh and dissolve a sample of 1-Boc-3-Pyrrolidineacetic acid in a suitable solvent to create a solution of known concentration (e.g., 1 mM).[15] If aqueous solubility is limited, a co-solvent like methanol may be used, though results would need to be extrapolated back to a fully aqueous environment.

-

Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl.[15] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of acidic compounds.[15]

-

Titration Process: Begin titrating the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes. Record the pH value after each addition, allowing the reading to stabilize.[15]

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the inflection point of this curve, where the slope is steepest.[12] The pKa is determined by identifying the pH at the half-equivalence point, where exactly half of the acid has been neutralized.[15] This corresponds to the midpoint of the buffer region on the curve, where pH = pKa according to the Henderson-Hasselbalch equation.[12]

Workflow Visualization: pKa Determination

Caption: Workflow for LogD determination by the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Scientific Rationale

Aqueous solubility is a fundamental property that dictates the maximum concentration of a compound that can be achieved in solution, which is essential for adequate absorption and bioavailability after oral administration. [16]Poor solubility can lead to unreliable results in in-vitro assays and challenging formulation development. [17][18]It is important to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the solubility of a compound precipitating out of a supersaturated solution (often from a DMSO stock). It is a high-throughput method used for early-stage compound screening. [16][17]* Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. It is a lower-throughput but more accurate measure, crucial for lead optimization and pre-formulation studies. [18][19][20]

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

A. Kinetic Solubility Assay (Shake-Flask/Plate-Based Method)

-

Stock Solution: Prepare a high-concentration stock solution of 1-Boc-3-Pyrrolidineacetic acid in 100% DMSO (e.g., 20 mM). [21]2. Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4) in a microtiter plate. [21][22]3. Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation. [17][21]4. Separation: Filter the resulting suspension using a solubility filter plate to remove any precipitated solid. [21]5. Quantification: Determine the concentration of the dissolved compound in the filtrate using a detection method like UV-Vis spectroscopy or LC-MS/MS against a calibration curve. [17] B. Thermodynamic Solubility Assay (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the solid (powder) 1-Boc-3-Pyrrolidineacetic acid to a vial containing the aqueous buffer (e.g., PBS at pH 7.4). [19]This ensures a saturated solution is formed.

-

Equilibration: Seal the vial and agitate it in a shaker or on a roller system at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached. [19][20]3. Phase Separation: After incubation, allow the suspension to settle. Filter the supernatant to remove all undissolved solid particles. [18]4. Quantification: Analyze the clear filtrate by HPLC-UV or LC-MS to determine the concentration of the dissolved compound. [23]This concentration represents the thermodynamic solubility.

Workflow Visualization: Solubility Determination

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 8. CAS 175526-97-3 | N-BOC-3-pyrrolidineacetic acid - Synblock [synblock.com]

- 9. 1-Boc-3-Pyrrolidineacetic acid | 175526-97-3 [sigmaaldrich.com]

- 10. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]

- 11. N-BOC-3-PYRROLIDINEACETIC ACID | 175526-97-3 [amp.chemicalbook.com]

- 12. web.williams.edu [web.williams.edu]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. enamine.net [enamine.net]

- 18. evotec.com [evotec.com]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. In-vitro Thermodynamic Solubility [protocols.io]

- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 23. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

A Technical Guide to the Spectroscopic Characterization of (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic Acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the theoretical and practical aspects of characterizing this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By detailing predicted spectral data, established experimental protocols, and the underlying scientific principles, this guide serves as an in-depth resource for the unambiguous identification and quality assessment of this compound.

Introduction: The Significance of (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic Acid

(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid is a chiral, non-proteinogenic amino acid derivative that has garnered significant interest in medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with the versatile carboxylic acid and ether functionalities, makes it an attractive component for the synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group ensures chemoselectivity in multi-step syntheses, a critical feature for the construction of complex molecular architectures.

Accurate and thorough spectroscopic characterization is paramount to ensure the identity, purity, and stability of this compound, thereby guaranteeing the reliability and reproducibility of downstream applications. This guide provides a detailed roadmap for achieving this through the synergistic application of NMR, FTIR, and MS.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid is essential for its effective handling and analysis.

| Property | Value | Source |

| CAS Number | 895126-64-4 | [1] |

| Molecular Formula | C₁₁H₁₉NO₅ | [2] |

| Molecular Weight | 245.27 g/mol | [2] |

| Monoisotopic Mass | 245.12633 Da | [2] |

| Appearance | Off-white to light yellow powder | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, DMSO, and DMF. |

Synthesis and Potential Impurities: A Chemist's Perspective

A plausible and common synthetic route to (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid is the Williamson ether synthesis. This reaction involves the deprotonation of (S)-1-Boc-3-hydroxypyrrolidine with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an acetic acid derivative, such as ethyl bromoacetate, followed by saponification of the ester.

Caption: Proposed synthetic pathway for the target molecule.

Understanding this synthetic pathway is crucial for identifying potential process-related impurities that may be observed in spectroscopic analysis:

-

Unreacted Starting Materials: Residual (S)-1-Boc-3-hydroxypyrrolidine and ethyl bromoacetate.

-

Byproducts of Elimination: If a stronger, more hindered base is used, or if the reaction is performed at elevated temperatures, E2 elimination could lead to the formation of Boc-protected pyrrolene derivatives.

-

Incomplete Saponification: Presence of the ethyl ester intermediate.

-

Residual Solvents: Traces of the reaction solvent (e.g., THF, DMF).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid, both ¹H and ¹³C NMR are indispensable.

Theoretical Principles of NMR

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy levels, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.

-

Chemical Shift (δ): This is the position of an NMR signal relative to a standard (typically tetramethylsilane, TMS). It is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. Electronegative atoms, like oxygen, will deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).

-

Spin-Spin Coupling (J): The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring nucleus, leading to the splitting of NMR signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), provides information about the number of adjacent, non-equivalent nuclei and the dihedral angle between them.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a fingerprint of the proton environments within the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| a (t-Butyl) | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are magnetically isolated. |

| b, c (Pyrrolidine CH₂) | 1.8 - 2.2 | Multiplets (m) | 2H | Diastereotopic protons on the carbon adjacent to the chiral center. |

| d, e, f, g (Pyrrolidine CH₂) | 3.2 - 3.6 | Multiplets (m) | 4H | Protons on the pyrrolidine ring adjacent to the nitrogen, deshielded by the nitrogen and the Boc group. |

| h (Pyrrolidine CH-O) | ~4.2 | Multiplet (m) | 1H | The proton on the chiral center, deshielded by the adjacent oxygen atom. |

| i (O-CH₂-COOH) | ~4.1 | Singlet (s) | 2H | Protons of the methylene group adjacent to the ether oxygen and the carboxylic acid. |

| j (COOH) | >10 | Broad Singlet (br s) | 1H | The acidic proton of the carboxylic acid, which is often broad and may exchange with residual water in the solvent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| 1 (t-Butyl CH₃) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

| 2, 3 (Pyrrolidine CH₂) | ~30-40 | Aliphatic carbons of the pyrrolidine ring. |

| 4, 5 (Pyrrolidine CH₂) | ~45-55 | Pyrrolidine carbons adjacent to the nitrogen, deshielded. |

| 6 (Pyrrolidine CH-O) | ~70-80 | The chiral carbon, significantly deshielded by the ether oxygen. |

| 7 (Boc Quaternary C) | ~80 | The quaternary carbon of the Boc group. |

| 8 (O-CH₂-COOH) | ~65-75 | The methylene carbon, deshielded by the adjacent oxygen. |

| 9 (Boc C=O) | ~155 | The carbonyl carbon of the carbamate. |

| 10 (COOH) | ~170-180 | The carbonyl carbon of the carboxylic acid. |

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

Causality Behind Experimental Choices:

-

Choice of Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice between solvents like CDCl₃ and DMSO-d₆ depends on the sample's solubility. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize them and allows for the observation of the acidic proton.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for resolving complex multiplets in the pyrrolidine region.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Principles of FTIR Spectroscopy

Covalent bonds in a molecule are not static; they are constantly vibrating at specific frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, leading to an increase in the amplitude of the vibration. The main types of vibrations are stretching (a change in bond length) and bending (a change in bond angle). For a vibration to be "IR active," it must result in a change in the molecule's dipole moment.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 2500-3300 | Carboxylic Acid O-H | Stretch | Broad, Strong |

| 2850-3000 | C-H (Aliphatic) | Stretch | Medium-Strong |

| ~1740 | Carbamate C=O (Boc) | Stretch | Strong |

| ~1710 | Carboxylic Acid C=O | Stretch | Strong |

| 1000-1300 | C-O (Ether and Carboxylic Acid) | Stretch | Strong |

Experimental Protocol for FTIR Spectroscopy

A common and convenient method for analyzing solid samples is Attenuated Total Reflectance (ATR)-FTIR.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is recommended to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

Causality Behind Experimental Choices:

-

ATR Technique: ATR is chosen for its minimal sample preparation requirements and its suitability for both solid and liquid samples. It provides high-quality spectra with good reproducibility.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the target compound, Electrospray Ionization (ESI) is the preferred method.

Theoretical Principles of Electrospray Ionization (ESI)

ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, thereby reducing fragmentation and typically preserving the molecular ion. The process involves:

-

Nebulization: The sample, dissolved in a suitable solvent, is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets.

-

Desolvation: A drying gas (e.g., nitrogen) causes the solvent to evaporate from the droplets, increasing the charge density on their surface.

-

Ion Ejection: As the droplets shrink, the coulombic repulsion between the charges on the surface becomes unsustainable, leading to the ejection of gas-phase ions.

Predicted Mass Spectrum

In positive ion mode ESI-MS, the primary observed species will be the protonated molecule, [M+H]⁺. Adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ are also commonly observed, especially if there are traces of these salts in the sample or solvent.

| Ion | Predicted m/z |

| [M+H]⁺ | 246.1336 |

| [M+Na]⁺ | 268.1155 |

| [M+K]⁺ | 284.0895 |

A characteristic fragmentation pathway for Boc-protected amines in the gas phase is the loss of the tert-butyl group or isobutylene, and/or the entire Boc group. Therefore, fragment ions corresponding to [M+H-56]⁺ (loss of isobutylene) or [M+H-100]⁺ (loss of the Boc group) may be observed, particularly if in-source fragmentation is induced.

Experimental Protocol for ESI-MS

Caption: Workflow for ESI-MS data acquisition.

Causality Behind Experimental Choices:

-

Dilute Solution: A low concentration is used to prevent saturation of the detector and to promote efficient ionization.

-

Methanol/Acetonitrile: These are common solvents for ESI as they are polar and volatile, facilitating the formation of charged droplets and their subsequent desolvation.

Conclusion: A Synergistic Approach to Characterization

The comprehensive spectroscopic characterization of (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid is achieved through the integrated analysis of data from NMR, FTIR, and MS. Each technique provides a unique and complementary piece of the structural puzzle. NMR elucidates the precise connectivity and stereochemistry of the molecule, FTIR confirms the presence of key functional groups, and MS verifies the molecular weight and provides insights into fragmentation patterns. By following the protocols and understanding the theoretical principles outlined in this guide, researchers can confidently establish the identity and purity of this important synthetic building block, thereby ensuring the integrity of their scientific endeavors.

References

-

PubChem. 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid. [Link]

Sources

An In-depth Technical Guide to Pyrrolidine-Based Linkers: From Rational Design to Application in Targeted Therapeutics

Abstract

The linker component of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is a critical determinant of their success, profoundly influencing stability, efficacy, and pharmacokinetic properties. While early linkers focused on simple conjugation, the field has evolved to demand more sophisticated designs that offer precise control over the molecule's spatial orientation and physicochemical characteristics. This guide provides an in-depth exploration of pyrrolidine-based linkers, a class of linkers gaining prominence for the unique advantages conferred by the pyrrolidine scaffold. We will delve into the rationale behind their discovery, key synthetic strategies, and detailed protocols for their application, offering researchers and drug development professionals a comprehensive resource grounded in established scientific principles.

The Evolving Role of Linkers in Targeted Drug Delivery

The fundamental concept of an ADC or a PROTAC is elegantly simple: a targeting moiety (an antibody or a small molecule ligand) is connected to a therapeutic payload (a cytotoxic agent or an E3 ligase ligand) via a chemical linker.[1][] This tripartite structure aims to deliver a potent molecule specifically to the site of disease, thereby maximizing efficacy while minimizing systemic toxicity.[3]

However, the linker is far from a passive connector. It is an active modulator of the conjugate's properties.[4] An ideal linker must balance the paradoxical requirements of being exceptionally stable in systemic circulation to prevent premature payload release, yet susceptible to cleavage or degradation upon reaching the target cell.[3][5] The chemical nature of the linker dictates crucial parameters such as solubility, aggregation propensity, and the all-important drug-to-antibody ratio (DAR) in ADCs.[6][7] In PROTACs, the linker's length, rigidity, and geometry are paramount for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.[1][]

Caption: Fundamental structures of an ADC and a PROTAC.

The Pyrrolidine Scaffold: A Three-Dimensional Advantage

The five-membered pyrrolidine ring is a "privileged scaffold" in medicinal chemistry.[9] Its prevalence is evidenced by its incorporation into more than 20 FDA-approved drugs, where it serves as a cornerstone of the active molecule.[10][11] The value of this scaffold stems from its inherent structural properties:

-

sp³-Rich Three-Dimensionality: Unlike flat, aromatic rings, the puckered, non-planar structure of the pyrrolidine ring allows for a much richer exploration of three-dimensional chemical space.[11][12] This "escape from flatland" is a widely recognized strategy for improving the physicochemical properties of drug candidates, often leading to better solubility and metabolic profiles.[11]

-

Stereochemical Complexity: The pyrrolidine ring can contain multiple stereocenters, allowing for the precise spatial orientation of substituents. This stereocontrol is critical for optimizing interactions with biological targets, such as the enantioselective binding to proteins.[11][12]

-

Improved Physicochemical Properties: The saturated, heterocyclic nature of the pyrrolidine scaffold can enhance solubility and reduce lipophilicity compared to purely aliphatic or aromatic linkers. This is particularly advantageous when working with highly hydrophobic payloads, helping to mitigate aggregation issues in the final conjugate.[13]

By incorporating this scaffold into a linker, we move beyond simple chains and introduce a rigid, defined, and tunable structural element.

Rationale and Discovery: Why Pyrrolidine-Based Linkers?

The development of pyrrolidine-based linkers was a logical progression driven by the limitations of first-generation linker technologies like simple alkyl and polyethylene glycol (PEG) chains. While effective, these flexible linkers can adopt a multitude of conformations, which can be detrimental. In the context of PROTACs, excessive flexibility can introduce a significant entropic penalty to the formation of the required ternary complex, thereby reducing degradation efficiency.[1]

The introduction of a rigid scaffold like pyrrolidine addresses this challenge directly. The constrained nature of the ring reduces the number of accessible conformations, which can pre-organize the two ends of the linker into a bioactive orientation.[13] This conformational rigidity is thought to lower the entropic barrier to binding and promote the formation of a stable and productive ternary complex.[1] Furthermore, saturated heterocycles like piperidine and piperazine (close relatives of pyrrolidine) have been successfully incorporated into linkers to increase stability and improve pharmacokinetic properties.[1][13]

Data Presentation: Comparative Properties of Linker Scaffolds

| Property | Alkyl Chain Linkers | Polyethylene Glycol (PEG) Linkers | Pyrrolidine-Based Linkers |

| Conformational Flexibility | High | High | Low to Moderate (Tunable) |

| Solubility | Low (Hydrophobic) | High (Hydrophilic) | Moderate to High |

| Structural Control | Low (Length only) | Moderate (Length, branching) | High (Stereochemistry, rigidity) |

| Metabolic Stability | Generally high | Generally high | Generally high |

| Key Advantage | Simplicity, stability | Excellent solubility, biocompatibility[] | 3D structure, conformational rigidity[9][13] |

| Primary Application | Basic spacing | Improving solubility of hydrophobic payloads | PROTACs, sterically demanding conjugates |

Synthetic Strategies for Pyrrolidine-Based Linkers

The synthesis of a bifunctional pyrrolidine linker requires a robust strategy to construct the core ring with orthogonal handles for subsequent elaboration. One of the most powerful and versatile methods for synthesizing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[10][14] This method allows for excellent control over stereochemistry and substitution patterns.

Experimental Protocol: Synthesis of a Bifunctional Pyrrolidine Linker Core

This protocol describes a representative synthesis of a protected (3S,4R)-3-amino-4-hydroxymethyl-pyrrolidine derivative, a versatile core that can be further functionalized. The causality behind key steps is explained.

Objective: To synthesize a pyrrolidine core with orthogonally protected amine and alcohol functionalities, suitable for linker elaboration.

Pillar of Trustworthiness: This protocol is self-validating through clear checkpoints. The success of each step is confirmed by standard analytical techniques (TLC, NMR, MS) before proceeding to the next, ensuring the integrity of the final product.

Methodology:

-

Step 1: Formation of the Azomethine Ylide Precursor.

-

Procedure: To a solution of (S)-N-benzylglycine methyl ester (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add paraformaldehyde (1.2 eq). Stir the mixture for 30 minutes.

-

Causality: This step forms the iminium ion precursor in situ. N-benzylglycine provides the initial stereocenter and the nitrogen and alpha-carbon for the ylide.

-

-

Step 2: [3+2] Cycloaddition.

-

Procedure: To the reaction mixture from Step 1, add (E)-tert-butyl 3-(acryloyloxy)prop-2-enoate (1.1 eq) followed by silver acetate (AgOAc, 0.1 eq). Allow the reaction to warm to room temperature and stir for 16 hours.

-

Causality: Silver acetate catalyzes the formation of the azomethine ylide from the iminium precursor. The ylide then undergoes a concerted [3+2] cycloaddition with the electron-deficient alkene. The specific alkene is chosen to install the precursors for the future amine and alcohol functionalities. The stereochemistry of the starting materials directs the stereochemical outcome of the cycloadduct.[15]

-

-

Step 3: Purification of the Cycloadduct.

-

Procedure: Filter the reaction mixture through a pad of Celite to remove the silver catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20-50% ethyl acetate in hexanes).

-

Causality: Chromatography is essential to isolate the desired diastereomer of the pyrrolidine product from starting materials and any side products.

-

-

Step 4: Reductive Cleavage and Protection.

-

Procedure: Dissolve the purified cycloadduct (1.0 eq) in methanol and transfer to a hydrogenation vessel. Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and palladium on carbon (10 wt. %). Pressurize the vessel with hydrogen (H₂, 50 psi) and shake for 24 hours.

-

Causality: Catalytic hydrogenation serves two purposes: it reduces the ester groups to primary alcohols and cleaves the N-benzyl protecting group. The inclusion of Boc₂O ensures that the newly liberated secondary amine is immediately protected as a tert-butyl carbamate (Boc), preventing side reactions. This provides an orthogonally protected amine.

-

-

Step 5: Final Purification.

-

Procedure: Filter the reaction mixture through Celite and concentrate the filtrate. Purify the resulting diol by flash column chromatography to yield the N-Boc protected pyrrolidine diol.

-

Causality: This final purification ensures the core building block is of high purity for subsequent, often sensitive, conjugation reactions.

-

Caption: Workflow for synthesizing a bifunctional pyrrolidine core.

Application in Antibody-Drug Conjugates: Conjugation Protocol

Once the bifunctional pyrrolidine linker core is synthesized and attached to the payload (e.g., via esterification or etherification of one of the hydroxyl groups), the final step is conjugation to the antibody. Thiol-maleimide coupling is a widely used and robust method for this purpose, targeting cysteine residues on the antibody.[][16]

Experimental Protocol: Site-Specific Thiol-Maleimide Conjugation

This protocol describes the conjugation of a hypothetical pyrrolidine-linker-payload equipped with a maleimide group to a cysteine-engineered antibody.

Objective: To achieve a stable, covalent linkage between the antibody and the pyrrolidine-linked payload with a controlled drug-to-antibody ratio (DAR).

Pillar of Trustworthiness: The protocol's success is validated quantitatively by chromatographic analysis (e.g., HIC-HPLC) to determine the final DAR and the homogeneity of the ADC product.

Methodology:

-

Step 1: Antibody Reduction.

-

Procedure: To a solution of the cysteine-engineered monoclonal antibody (e.g., 5 mg/mL in PBS, pH 7.4), add a solution of tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (a ~20-fold molar excess over antibody thiols). Incubate at 37 °C for 1-2 hours.

-

Causality: TCEP is a potent and selective reducing agent that cleaves the interchain disulfide bonds of the antibody, exposing the free cysteine thiols required for conjugation. It is preferred over agents like DTT as it does not contain a thiol itself, thus not interfering with the subsequent maleimide reaction.[16]

-

-

Step 2: Buffer Exchange.

-

Procedure: Remove the excess TCEP from the reduced antibody solution using a desalting column (e.g., Zeba™ Spin Desalting Columns) pre-equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

-

Causality: This step is critical. Residual TCEP would react with and quench the maleimide group on the linker-payload, preventing conjugation. EDTA is included to chelate any trace metal ions that could catalyze re-oxidation of the thiols.

-

-

Step 3: Conjugation Reaction.

-

Procedure: Immediately after buffer exchange, add the pyrrolidine-linker-payload-maleimide (dissolved in a co-solvent like DMSO, typically <10% of the final reaction volume) to the reduced antibody solution. A slight molar excess of the linker-payload (e.g., 1.5 eq per thiol) is typically used. Gently mix and allow the reaction to proceed at room temperature for 1-2 hours or 4 °C overnight.

-

Causality: The free thiol groups on the reduced antibody perform a Michael addition to the electron-deficient double bond of the maleimide group, forming a stable thioether (thiosuccinimide) bond.[] Performing the reaction promptly after reduction minimizes re-oxidation of the antibody's disulfide bonds.

-

-

Step 4: Quenching and Purification.

-

Procedure: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine. Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF), exchanging into the final formulation buffer.

-

Causality: Quenching prevents the remaining reactive maleimides from cross-linking antibodies or reacting with other proteins. Purification is essential to produce a well-defined therapeutic agent free of process-related impurities.

-

Caption: General workflow for ADC conjugation via thiol-maleimide coupling.

Characterization and Validation

A robust analytical framework is required to validate the synthesis and conjugation protocols.

-

Linker Synthesis: The identity and purity of the synthesized pyrrolidine linker and its payload conjugate are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight verification.

-

ADC Characterization: The final ADC product is characterized to determine its critical quality attributes.

-

Drug-to-Antibody Ratio (DAR): Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR and the distribution of drug-loaded species. Species with higher drug loads are more hydrophobic and elute later.

-

Aggregation and Purity: Size Exclusion Chromatography (SEC) is used to quantify the percentage of high molecular weight species (aggregates) and un-conjugated antibody.

-

Identity Confirmation: Mass spectrometry (after deglycosylation) can be used to confirm the mass of the light and heavy chains, verifying the covalent attachment of the linker-payload.

-

Future Perspectives

The exploration of pyrrolidine-based linkers is part of a broader trend towards more sophisticated, structurally-defined linkers in targeted therapeutics. Future innovations will likely focus on developing pyrrolidine scaffolds with novel substitution patterns to fine-tune properties like solubility, stability, and cleavage kinetics. As our understanding of the structural biology of PROTAC ternary complexes grows, we can expect the rational design of pyrrolidine linkers that are precisely tailored to optimize the geometry of these complexes for maximal degradation efficacy. The versatility and tunable nature of the pyrrolidine scaffold ensure it will remain a valuable tool in the design of next-generation ADCs and PROTACs.

References

-

Title: Pyrrolidine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI URL: [Link]

-

Title: Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space Source: PubMed Central (PMC) URL: [Link]

-

Title: Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines Source: White Rose Research Online URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

-

Title: Current strategies for the design of PROTAC linkers: a critical review Source: PubMed Central (PMC) URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: ResearchGate URL: [Link]

-

Title: Pyrrolidine synthesis via ring contraction of pyridines Source: PubMed Central (PMC) URL: [Link]

-

Title: Classification of most common linkers used in PROTAC design based on... Source: ResearchGate URL: [Link]

-

Title: (PDF) Recent Advances in the Synthesis of Pyrrolidines Source: ResearchGate URL: [Link]

-

Title: Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation Source: PubMed Central (PMC) URL: [Link]

-

Title: An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) Source: AxisPharm URL: [Link]

-

Title: Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry Source: PubMed Central (PMC) URL: [Link]

-

Title: Current strategies for the design of PROTAC linkers: a critical review Source: PubMed URL: [Link]

-

Title: Antibody–drug conjugates: Recent advances in linker chemistry Source: PubMed Central (PMC) URL: [Link]

-

Title: Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates Source: Springer URL: [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. enamine.net [enamine.net]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrolidine synthesis [organic-chemistry.org]

- 16. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Boc-Pyrrolidine Derivatives: Structure, Nomenclature, and Applications in Drug Discovery

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its three-dimensional structure and synthetic tractability make it a valuable component in the design of novel therapeutics.[3][4] The introduction of the tert-butoxycarbonyl (Boc) protecting group to the pyrrolidine nitrogen atom provides a robust and versatile intermediate, the Boc-pyrrolidine derivative, which has become indispensable in modern drug discovery. This guide offers a comprehensive exploration of the chemical structure, systematic IUPAC nomenclature, and diverse applications of Boc-pyrrolidine derivatives for researchers, scientists, and drug development professionals. We will delve into the rationale behind synthetic strategies and provide detailed experimental protocols for key transformations, underscoring the pivotal role of these compounds in the synthesis of complex pharmaceutical agents.

The Significance of the Pyrrolidine Scaffold and Boc Protection

The five-membered saturated heterocyclic pyrrolidine ring is a cornerstone of many biologically active compounds.[3] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[3] Furthermore, the presence of stereogenic centers on the pyrrolidine ring introduces chirality, a critical factor in determining the efficacy and safety of drug candidates.[3][5]

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[6][7] Its popularity stems from its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions, while being readily removable under acidic conditions.[6][8] This orthogonality allows for selective manipulation of other functional groups within a molecule without affecting the protected amine. The Boc group's ability to control the reactivity of the pyrrolidine nitrogen is fundamental to the utility of Boc-pyrrolidine derivatives as versatile building blocks.[1]

Chemical Structure and IUPAC Nomenclature of Boc-Pyrrolidine Derivatives

Unveiling the Core Structures

The fundamental structure of a Boc-pyrrolidine derivative consists of a pyrrolidine ring where the nitrogen atom is covalently bonded to a tert-butoxycarbonyl group. The IUPAC name for the simplest member of this class is tert-butyl pyrrolidine-1-carboxylate .[9]

Diagram 1: General Structure of a Boc-Pyrrolidine Derivative

Caption: General chemical structure of a substituted Boc-pyrrolidine derivative.

A Systematic Approach to IUPAC Nomenclature

The systematic naming of Boc-pyrrolidine derivatives follows the established rules of IUPAC nomenclature. The core principle is to identify the parent heterocycle (pyrrolidine) and then name the substituent attached to the nitrogen atom.

Key IUPAC Naming Conventions:

-

Parent Name: The base name is "pyrrolidine."

-

Substituent on Nitrogen: The tert-butoxycarbonyl group attached to the nitrogen (position 1) is named as a "pyrrolidine-1-carboxylate" ester. The alkyl part of the ester, tert-butyl, precedes this.

-

Numbering the Ring: The numbering of the pyrrolidine ring begins at the nitrogen atom as position 1 and proceeds around the ring.

-

Substituents on the Ring: Any other substituents on the carbon atoms of the pyrrolidine ring are named and numbered according to standard IUPAC rules. Their positions are indicated by numbers (2, 3, 4, or 5).

-

Stereochemistry: The stereochemical configuration of any chiral centers is designated using (R) or (S) prefixes.

Illustrative Examples:

| Structure | IUPAC Name |

| N-Boc-pyrrolidine | tert-butyl pyrrolidine-1-carboxylate[9] |

| (S)-1-Boc-2-(aminomethyl)pyrrolidine | tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate |

| 1-Boc-3-pyrrolidinol | tert-butyl 3-hydroxypyrrolidine-1-carboxylate[10] |

| N-Boc-3-pyrrolidinone | tert-butyl 3-oxopyrrolidine-1-carboxylate[11][12] |

| N-Boc-pyrrolidine-3-carboxylic acid | 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid[13] |

Synthesis and Reactivity of Boc-Pyrrolidine Derivatives

The synthesis of Boc-pyrrolidine derivatives is a cornerstone of modern organic chemistry, enabling the construction of complex molecules with precision and control.

Boc Protection of Pyrrolidine: A Fundamental Transformation

The most common method for preparing Boc-pyrrolidine derivatives is the reaction of a pyrrolidine with di-tert-butyl dicarbonate (Boc₂O).[14] This reaction is typically carried out in the presence of a base, such as triethylamine or sodium bicarbonate, to neutralize the acidic byproduct.[14]

Diagram 2: Boc Protection of Pyrrolidine Workflow

Caption: A typical experimental workflow for the Boc protection of a pyrrolidine derivative.

Experimental Protocol: Synthesis of tert-butyl pyrrolidine-1-carboxylate [15]

-

Dissolution: Dissolve pyrrolidine (1.0 eq) in dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C and slowly add triethylamine (TEA) (1.05 eq).

-

Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) to the stirring solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Reactivity of the Boc-Pyrrolidine Scaffold

The Boc-protected pyrrolidine ring exhibits a rich and versatile reactivity profile, allowing for functionalization at various positions. A notable example is the asymmetric deprotonation of N-Boc-pyrrolidine at the C2 position using organolithium bases in the presence of a chiral ligand like (-)-sparteine.[16][17][18] This enantioselective lithiation enables the introduction of a wide range of electrophiles at the C2 position with high stereocontrol, providing access to valuable chiral building blocks.[19][20]

Boc Deprotection: Unveiling the Amine

The removal of the Boc group is a critical step in many synthetic sequences, liberating the pyrrolidine nitrogen for further functionalization.[1] This is typically achieved under acidic conditions.

Common Boc Deprotection Methods

| Reagent/Method | Solvent | Temperature | Typical Yield |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | >90%[7] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temperature | >90%[7] |

| Oxalyl Chloride | Methanol | Room Temperature | Up to 90%[21] |

| Hot Water | Water | 90-100 °C | Excellent[8] |

Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA) [6]

-

Dissolution: Dissolve the Boc-protected pyrrolidine derivative in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

TFA Addition: Add trifluoroacetic acid (TFA) dropwise to the cooled solution (typically a 1:1 v/v mixture of DCM and TFA).

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Wash with brine, dry the organic layer, and concentrate to obtain the crude product.

-

Purification: Purify the crude product as needed.

The Role of Boc-Pyrrolidine Derivatives in Drug Discovery

Boc-pyrrolidine derivatives are invaluable building blocks in the synthesis of a wide array of pharmaceutical agents.[1][5] Their structural diversity and synthetic accessibility allow for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[1]

Key Therapeutic Areas

The pyrrolidine scaffold is found in drugs targeting a broad spectrum of diseases, including:

-

Kinase Inhibitors: (S)-3-Acetyl-1-Boc-pyrrolidine is a key starting material for the synthesis of potent Spleen Tyrosine Kinase (Syk) inhibitors, which are being investigated for the treatment of inflammatory diseases.[1]

-

Neurological Disorders: The chiral nature of many Boc-pyrrolidine derivatives is crucial for developing drugs that target the central nervous system with high specificity.[5]

-

Infectious Diseases: The pyrrolidine ring is a common motif in antiviral and antibacterial agents.[5]

Case Study: Synthesis of a Spleen Tyrosine Kinase (Syk) Inhibitor Intermediate

A significant application of Boc-pyrrolidine derivatives is in the synthesis of pyridopyrazine compounds, which are potent Syk inhibitors.[1] The synthesis often involves the condensation of a functionalized Boc-pyrrolidine, such as (S)-3-acetyl-1-Boc-pyrrolidine, with an aminopyrazine derivative.[1]

Diagram 3: Logical Flow in Syk Inhibitor Synthesis

Caption: Simplified synthetic pathway to Syk inhibitors utilizing a Boc-pyrrolidine building block.

This synthetic strategy highlights the utility of the Boc group in masking the pyrrolidine nitrogen while the acetyl group is used to construct the core heterocyclic system. Subsequent removal of the Boc group allows for further diversification of the molecule to optimize its pharmacological properties.[1]

Spectroscopic Characterization

The structural elucidation and purity assessment of Boc-pyrrolidine derivatives are routinely performed using a combination of spectroscopic techniques.

Table of Spectroscopic Data for tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate[22][23]

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.46 ppm), and characteristic multiplets for the pyrrolidine ring protons.[22] |

| ¹³C NMR | A carbonyl signal for the carbamate (~155.0 ppm) and a signal for the quaternary carbon of the tert-butyl group (~79.3 ppm).[22] |

| IR | A strong absorption band for the C=O stretch of the carbamate group (around 1690 cm⁻¹). |

| HRMS | The calculated exact mass for the sodium adduct ([C₁₀H₁₉NO₃+Na]⁺) is 224.1257, which can be used for experimental comparison.[22] |

Conclusion

Boc-pyrrolidine derivatives represent a class of exceptionally versatile and valuable intermediates in modern organic synthesis and drug discovery. The strategic use of the Boc protecting group provides chemists with the ability to control the reactivity of the pyrrolidine nitrogen, enabling the selective functionalization of the pyrrolidine scaffold. The principles of IUPAC nomenclature provide a clear and systematic way to describe these complex molecules. The detailed experimental protocols for the synthesis and deprotection of Boc-pyrrolidine derivatives, coupled with their broad applicability in the construction of pharmacologically active compounds, solidify their status as indispensable tools for researchers and scientists in the pharmaceutical industry. The continued exploration of the reactivity and applications of these building blocks will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- Coldham, I., et al. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis.

- Coldham, I., et al. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. RSC Publishing.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. Retrieved from [Link]

- Beak, P., et al. (1993). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society, 115(8), 3326-3335.

- Wang, X., et al. (2015). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Advances, 5(10), 7128-7131.

-

PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(2), 835.

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Standard synthesis of N‐Boc‐(S)‐2‐cyanopyrrolidine (5). Retrieved from [Link]

-

ResearchGate. (n.a.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

- Bouzide, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2, 129-132.

- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(25), 151978.

- Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539.

- Pfizer. (n.d.).

- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(13), 4238.

-

PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]

- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.

-

PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

- Worthington, R. J., et al. (2007). Mixed-sequence pyrrolidine-amide oligonucleotide mimics: Boc(Z) synthesis and DNA/RNA binding properties. Organic & Biomolecular Chemistry, 5(2), 249-259.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-Boc-3-pyrrolidinone | 101385-93-7 [chemicalbook.com]

- 13. 1-BOC-吡咯烷-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 1-Boc-Pyrrolidine | 86953-79-9 [chemicalbook.com]

- 16. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Sourcing and Application of Chiral Pyrrolidine Building Blocks in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Chiral Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its status as a "privileged scaffold."[1] The true power of the pyrrolidine motif, however, is most profoundly realized when its stereochemistry is precisely controlled. Chiral pyrrolidine building blocks offer a gateway to navigating the three-dimensional space of biological targets with unparalleled specificity, profoundly influencing a molecule's pharmacological profile. The strategic incorporation of a chiral pyrrolidine can enhance binding affinity, improve pharmacokinetic properties, and ultimately, dictate the success of a therapeutic candidate. This guide provides a comprehensive overview of the commercial landscape of chiral pyrrolidine building blocks, delves into the key synthetic strategies for their preparation, and offers practical guidance for their selection and application in drug discovery programs.

Navigating the Commercial Landscape: A Curated Overview of Available Scaffolds

The commercial availability of a diverse array of chiral pyrrolidine building blocks has significantly accelerated the pace of drug discovery. Leading suppliers have developed extensive catalogs of these valuable intermediates, catering to a wide range of synthetic needs. Below is a categorized, albeit not exhaustive, overview of some of the most frequently utilized and commercially available chiral pyrrolidine scaffolds.

Major Suppliers:

A robust supply chain for chiral building blocks is critical for the seamless progression of research and development projects. Several companies specialize in the synthesis and distribution of these key intermediates. Notable suppliers include:

-

Sigma-Aldrich (Merck): Offers a vast and well-documented catalog of chiral building blocks, including a wide variety of functionalized pyrrolidines.[2]

-

TCI Chemicals: Provides a comprehensive selection of chiral reagents and building blocks, with a strong portfolio of pyrrolidine derivatives.[3][4]

-

Acros Organics (Thermo Fisher Scientific): A reliable source for a broad range of organic synthesis chemicals, including chiral pyrrolidine intermediates.[5][6]

-

Enamine: Known for its extensive collection of building blocks for drug discovery, Enamine offers a diverse array of chiral pyrrolidines.[7]

-

Specialized and Custom Synthesis Providers: A number of companies also offer custom synthesis of novel chiral pyrrolidine derivatives to meet specific project requirements.

Categorization of Commercially Available Chiral Pyrrolidine Building Blocks:

The commercially available chiral pyrrolidines can be broadly categorized based on their substitution patterns and functional groups. This categorization aids in the rational selection of a building block for a specific synthetic target.

Table 1: Representative Commercially Available Chiral Pyrrolidine Building Blocks

| Category | Representative Structures | Common Applications & Key Features |

| Prolinols and Derivatives | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol | Precursors to Corey-Bakshi-Shibata (CBS) catalysts for asymmetric reductions.[8][9] Widely used in organocatalysis.[1] |

| Aminopyrrolidines | (R)-3-(Boc-amino)pyrrolidine (S)-3-(Boc-amino)pyrrolidine | Introduction of a chiral amino group. Versatile intermediates for the synthesis of enzyme inhibitors and receptor ligands.[10] |

| Hydroxypyrrolidines | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid (trans-4-Hydroxy-L-proline) | Chiral pool starting material. Precursor for a wide range of functionalized pyrrolidines. |

| 2,5-Disubstituted Pyrrolidines | (2R,5R)-2,5-Dimethylpyrrolidine | C2-symmetric scaffolds for chiral ligands in asymmetric catalysis. |

Synthetic Strategies: Accessing the Chiral Pyrrolidine Core

While a significant number of chiral pyrrolidines are commercially available, researchers often need to synthesize custom-decorated scaffolds. The choice of synthetic strategy is dictated by factors such as the desired substitution pattern, scalability, and stereochemical purity.

The Chiral Pool Approach: Nature's Starting Materials

The use of readily available, enantiomerically pure natural products as starting materials, known as the "chiral pool," is a time-tested and robust strategy. L-proline and its derivatives, such as 4-hydroxy-L-proline, are inexpensive and versatile starting points for the synthesis of a vast array of chiral pyrrolidines.[11]

Diagram 1: Chiral Pool Synthesis of a Functionalized Pyrrolidine

Caption: A generalized workflow for the synthesis of chiral pyrrolidines from L-proline.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric catalysis has revolutionized the synthesis of chiral molecules, and pyrrolidines are no exception. Several powerful methods have been developed to construct the pyrrolidine ring with high enantioselectivity.

-

Organocatalysis: Chiral pyrrolidine derivatives themselves are potent organocatalysts for a variety of asymmetric transformations, including Michael additions and aldol reactions, which can be used to construct highly functionalized chiral pyrrolidines.[12][13]

-

Transition-Metal Catalysis: Metal-catalyzed reactions, such as asymmetric hydrogenation and C-H amination, provide efficient routes to enantiomerically enriched pyrrolidines.[11]

Diagram 2: Organocatalytic Asymmetric Michael Addition

Caption: A simplified catalytic cycle for the synthesis of chiral pyrrolidines via organocatalytic Michael addition.

Detailed Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthetic methodologies, this section presents detailed, step-by-step protocols for the preparation of two widely used chiral pyrrolidine building blocks.

Protocol 1: Synthesis of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol

This protocol is adapted from a procedure published in Organic Syntheses.[14]

Objective: To synthesize (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol from an N-protected pyrrolidine precursor.

Materials:

-

(R)-(+)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine

-

Sodium hydroxide (NaOH)

-

Absolute ethanol

-

Diethyl ether

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a 1-L round-bottomed flask equipped with a magnetic stirrer, add absolute ethanol (325 mL) and NaOH (27.0 g, 675 mmol). Stir until the NaOH is dissolved.

-

Add (R)-(+)-2-(diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine (22.0 g, 62.3 mmol) to the flask.[14]

-

Fit the flask with a reflux condenser and heat the resulting suspension to reflux for 2.5 hours.

-

Cool the suspension to room temperature and remove the solvents under reduced pressure.

-